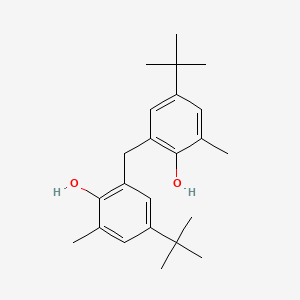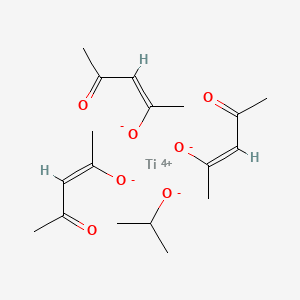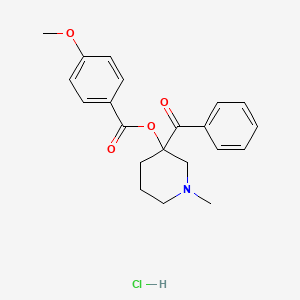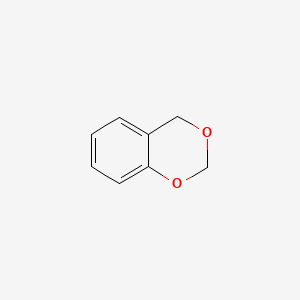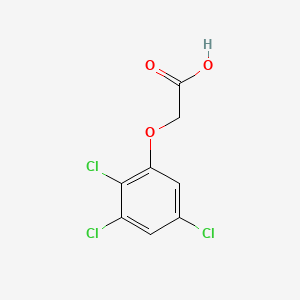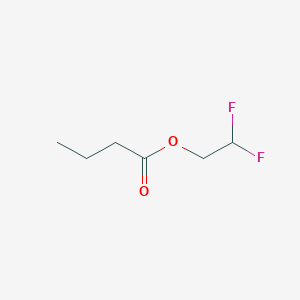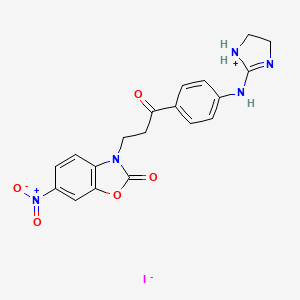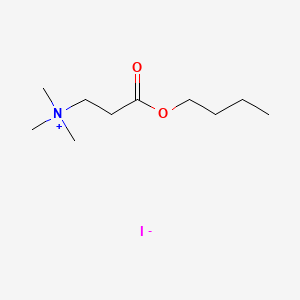
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is a quaternary ammonium compound with a carboxyethyl group and an n-butyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester typically involves the reaction of trimethylamine with an appropriate carboxyethyl iodide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various quaternary ammonium salts with different anions.
科学研究应用
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in cell membrane studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.
作用机制
The mechanism of action of (2-Carboxyethyl)trimethylammonium iodide n-butyl ester involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane permeability and potential antimicrobial effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
相似化合物的比较
Similar Compounds
- (2-Carboxyethyl)trimethylammonium chloride n-butyl ester
- (2-Carboxyethyl)trimethylammonium bromide n-butyl ester
- (2-Carboxyethyl)trimethylammonium fluoride n-butyl ester
Uniqueness
(2-Carboxyethyl)trimethylammonium iodide n-butyl ester is unique due to its specific iodide anion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specialized applications.
属性
CAS 编号 |
19552-67-1 |
|---|---|
分子式 |
C10H22INO2 |
分子量 |
315.19 g/mol |
IUPAC 名称 |
(3-butoxy-3-oxopropyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H22NO2.HI/c1-5-6-9-13-10(12)7-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
VRBXZCZYJAKYRD-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC(=O)CC[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


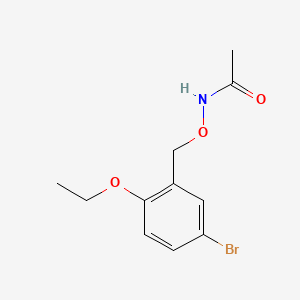
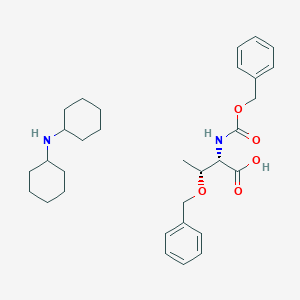
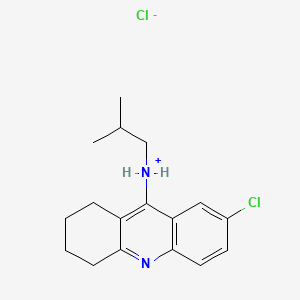
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

